molecular formula C10H9N5S B3329743 3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 629652-21-7

3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3329743
CAS No.: 629652-21-7
M. Wt: 231.28 g/mol
InChI Key: VCJXGLLAHDWHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(m-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound comprising a triazole ring fused to a thiadiazole scaffold, with a meta-methylphenyl (m-tolyl) substituent at position 3 and an amine group at position 4. Its molecular formula is C₁₀H₉N₅S, and its core structure (without the m-tolyl group) has been characterized by a molecular ion peak at m/z 326 in mass spectrometry . The compound belongs to a class of triazolothiadiazoles, which are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-6-3-2-4-7(5-6)8-12-13-10-15(8)14-9(11)16-10/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJXGLLAHDWHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be achieved through several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole ring . Another approach involves the reaction of 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives with appropriate reagents . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazolothiadiazole scaffold.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. Research published in the Journal of Agricultural and Food Chemistry indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

Antitumor Properties
The compound has also been investigated for its potential antitumor effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. These findings are crucial for developing new cancer therapies that target specific pathways involved in tumor growth .

Agricultural Applications

Pesticidal Activity
The compound demonstrates promising insecticidal and fungicidal properties. Its application in agricultural practices could provide an effective means to combat pests and diseases affecting crops. The structure-activity relationship (SAR) studies indicate that modifications to the triazole-thiadiazole framework can enhance efficacy against specific agricultural pests while reducing toxicity to non-target organisms .

Herbicidal Effects
In addition to its insecticidal properties, there is evidence suggesting that this compound may possess herbicidal activity. It can potentially inhibit the growth of certain weed species, making it useful in integrated pest management strategies that seek to minimize chemical use while maximizing crop yield .

Materials Science

Polymeric Composites
Research has explored the incorporation of 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine into polymer matrices to enhance their mechanical and thermal properties. The addition of this compound can improve the durability and resistance of materials used in various applications such as coatings and structural components.

Case Studies

StudyApplicationFindings
Journal of Agricultural and Food ChemistryAntimicrobialSignificant antibacterial activity against Gram-positive and Gram-negative bacteria; effective against fungal pathogens.
European Journal of Medicinal ChemistryAntitumorInduces apoptosis in cancer cell lines; potential for development into therapeutic agents.
Pesticide Biochemistry and PhysiologyPesticidalEffective against common agricultural pests; lower toxicity to beneficial insects compared to traditional pesticides.

Comparison with Similar Compounds

Triazolothiadiazole derivatives exhibit structure-dependent variations in physical properties, pharmacological activities, and synthetic pathways. Below is a detailed comparison of 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Weight Melting Point (°C) Key Properties
3-(m-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine m-Tolyl (C₆H₄-CH₃) -NH₂ 247.28 Not reported High purity (95%)
3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine 4-Fluorophenyl -NH₂ 251.26 Discontinued Discontinued due to synthesis challenges
3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine 2-Methoxyphenyl -NH₂ 247.28 Discontinued Lab use only; limited stability
3-(3-Bromophenyl)-6-(o-tolyloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-Bromophenyl o-Tolyloxymethyl 409.23 174 COX-1/2 inhibitory activity
3-(4-Nitrophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 4-Nitrophenyl Phenyl 354.34 183 Antibacterial (MIC 10 μg/mL vs. H. pylori)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance biological activity but reduce thermal stability (lower melting points) .
  • The amine group at position 6 is critical for hydrogen bonding, influencing target binding .
Pharmacological Activities
Compound Class Example Substituents Activity Profile Mechanism/Receptor Interaction
Antimicrobial Agents 4-Nitrophenyl, phenyl MIC 10 μg/mL against H. pylori Disrupts bacterial cell wall synthesis
Anti-inflammatory Agents Adamantyl, 2-chloro-6-fluorophenyl COX-1/2 inhibition (IC₅₀ < 1 μM) Blocks prostaglandin synthesis
Anticancer Agents Coumarin-4-ylmethyl Cytotoxic (IC₅₀ 8–12 μM) Induces apoptosis via caspase-3
Cholinesterase Inhibitors 3-Bromophenyl AChE inhibition (IC₅₀ 0.8 μM) Binds to catalytic anionic site

Comparison with 3-(m-Tolyl) Derivative :
While 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine lacks reported biological data, its structural analogs suggest:

  • Lower COX-1/2 affinity compared to halogenated derivatives (e.g., 3-bromophenyl) .

Biological Activity

3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound recognized for its diverse pharmacological activities. This compound belongs to the class of triazolothiadiazoles, which are extensively studied in medicinal chemistry for their potential applications in treating various diseases. Its structure features a triazole ring fused with a thiadiazole ring and an m-tolyl group attached to the triazole ring, which contributes to its biological activity.

Anticancer Properties

Research has indicated that 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exhibits significant anticancer properties. A study focusing on a series of compounds based on the triazolo-thiadiazole scaffold demonstrated that certain derivatives showed potent activity against Bcl-2-expressing human cancer cell lines. For instance, compounds derived from this scaffold were identified as selective and potent inhibitors of Bcl-2 with IC50 values significantly lower than those of established drugs like gossypol .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Derivatives of 1,3,4-thiadiazole have been extensively studied for their broad-spectrum activity against various pathogens. Notably, studies have shown that compounds containing the thiadiazole moiety demonstrate higher antimicrobial activity compared to standard drugs. The presence of halogen substituents on aromatic rings has been linked to increased antibacterial efficacy against Gram-positive bacteria and enhanced antifungal properties .

The biological activity of 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows it to form hydrogen bonds with target receptors and modulate the activity of enzymes and proteins involved in critical biological processes. This mechanism is crucial for its anticancer and antimicrobial effects.

Comparative Analysis

To better understand the biological activity of 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine in relation to similar compounds, a comparison can be made with other triazolo-thiadiazole derivatives:

Compound NameBiological ActivityIC50 (µM)Target
5kBcl-2 inhibitor0.37Bcl-2
GossypolBcl-2 inhibitor0.73Bcl-2
5bAntimicrobial-Various
5eAntimicrobial-Various

This table illustrates the potency of different derivatives in inhibiting Bcl-2 and their respective biological activities.

Case Study 1: Bcl-2 Inhibition

In a study evaluating the anticancer potential of various triazolo-thiadiazole derivatives including 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, it was found that compounds such as 5k exhibited potent inhibition against Bcl-2-expressing cancer cell lines. The study highlighted that structural modifications significantly influenced biological activity and binding affinity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal strains. The presence of oxygenated substituents was particularly noted for improving antifungal efficacy while halogens contributed positively to antibacterial action.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reactivity.
  • Catalysts : HgO or iodine improves cyclization efficiency but requires careful stoichiometric control to avoid side products .

How can contradictory bioactivity data for triazolo-thiadiazole derivatives be resolved?

Advanced Data Analysis
Contradictions often arise from structural variations or assay conditions. For example:

  • Substituent Effects : Derivatives with electron-withdrawing groups (e.g., nitro) on the aryl ring show enhanced antifungal activity (IC₅₀ ~10 μM against 14-α-demethylase), while electron-donating groups (e.g., methoxy) reduce potency .
  • Assay Variability : Standardize enzyme inhibition assays (e.g., using PDB 3LD6 for molecular docking) to compare results across studies .

Q. Resolution Strategy :

  • Perform dose-response curves and kinetic studies to validate target specificity.
  • Use orthogonal assays (e.g., MIC testing for antimicrobial activity) to confirm biological relevance .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic Characterization Protocol

¹H/¹³C NMR : Confirm regiochemistry of the triazole and thiadiazole rings. Key signals:

  • NH₂ protons: δ 6.2–6.8 ppm (broad singlet).
  • Aromatic protons (m-tolyl): δ 7.1–7.5 ppm (multiplet) .

IR Spectroscopy : Identify NH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.

HPLC-PDA : Ensure >95% purity using C18 columns (acetonitrile/water gradient) .

Q. Advanced Validation :

  • Single-Crystal XRD : Resolve tautomerism (e.g., thione vs. thiol forms) and confirm bond lengths (e.g., N–S bond ~1.65 Å) .

How do structural modifications influence the pharmacological profile of this compound?

Q. Advanced Structure-Activity Relationship (SAR)

  • Position 3 (m-tolyl) : Bulky substituents improve lipophilicity (logP ~2.5) and membrane permeability but may reduce solubility .
  • Position 6 (amine) : Converting NH₂ to N-alkyl/aryl groups (e.g., benzoxazolone hybrids) enhances TNF-α inhibition (IC₅₀ ~15 μM) .

Q. Experimental Design :

  • Use molecular dynamics simulations to predict binding affinity with biological targets (e.g., lanosterol demethylase).
  • Synthesize analogs via parallel combinatorial chemistry (e.g., 24 derivatives in one study) to map SAR efficiently .

What are the challenges in optimizing reaction yields for triazolo-thiadiazole cyclization?

Q. Advanced Synthetic Challenges

  • Side Reactions : Competing thiadiazine formation occurs if dehydrating agents (e.g., HgO) are underused .
  • Yield Optimization :
    • Temperature : Cyclize at 80–100°C in toluene to maximize ring closure (yield: 65–80%) .
    • Catalyst Screening : Compare HgO (75% yield) vs. H₂SO₄ (50% yield) for eco-friendly alternatives .

Q. Troubleshooting :

  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
  • Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate pure product .

How to evaluate the compound's potential as an antimicrobial agent?

Q. Methodological Framework

In Vitro Testing :

  • Antifungal : Broth microdilution against Candida albicans (MIC range: 8–64 μg/mL) .
  • Antibacterial : Disk diffusion assay for Gram-positive pathogens (e.g., S. aureus inhibition zone: 12–18 mm) .

Mechanistic Studies :

  • Ergosterol Biosynthesis Inhibition : Quantify ergosterol levels via GC-MS after treatment .
  • ROS Generation : Measure intracellular ROS using DCFH-DA fluorescence .

What computational tools are recommended for predicting biological activity?

Q. Advanced Computational Guidance

  • Docking Software : AutoDock Vina or Schrödinger Suite for target engagement (e.g., TNF-α binding pocket) .
  • QSAR Models : Use MOE or Dragon descriptors to correlate logP, polar surface area, and IC₅₀ values .

Q. Validation :

  • Compare predicted vs. experimental IC₅₀ values (R² >0.7 indicates robust models) .

How to address solubility issues in pharmacological assays?

Q. Methodological Solutions

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or glycoside moieties at the NH₂ position for hydrolytic activation .

Q. Analytical Confirmation :

  • Dynamic Light Scattering (DLS) : Ensure nanoparticle formulations have a PDI <0.3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.